4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-13-12-14(2)22-19-16(13)17(21)18(26-19)20(25)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPQPKCPCOXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Phenylpiperazine Moiety: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Neurological Disorders
The compound shows promise as a lead candidate for developing new therapeutic agents targeting neurological disorders such as depression and anxiety. Its structural motifs are often associated with modulation of neurotransmitter systems, particularly serotonin receptors (5-HT2A), which are implicated in mood regulation .
Anticancer Activity
Research indicates that derivatives of thienopyridines exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated significant activity against breast cancer cell lines (e.g., MDA-MB-435), suggesting that modifications to the thienopyridine structure could enhance anticancer properties .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial activity. Studies on related thieno[2,3-b]pyridines have shown effectiveness against both gram-positive and gram-negative bacteria, indicating potential applications in treating bacterial infections .
Case Study 1: Serotonin Receptor Modulation
In a study evaluating the anorectic activity of related compounds, it was found that certain derivatives stimulated the central serotoninergic system, particularly through 5-HT2A receptor interaction. This suggests that 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine could similarly modulate these receptors, providing insights into its potential use in appetite regulation and weight management therapies .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A recent investigation into thieno[2,3-d]pyrimidine derivatives revealed their cytotoxic effects on several cancer cell lines. One derivative exhibited an inhibition percentage of over 30% against MDA-MB-435 cells. This indicates that further exploration of this compound could yield potent anticancer agents through structural modifications aimed at enhancing bioactivity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Morpholine-Carbonyl Derivative
The morpholine-containing analogue, 4,6-dimethyl-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine (CAS 352024-83-0), shares the same core but replaces the 4-phenylpiperazine with a morpholine ring. Key differences include:
Ester/Carbonate Derivatives
Thieno[2,3-b]pyridines with ester or carbonate groups (e.g., ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate) demonstrate improved solubility and anti-proliferative activity. For example:
- Anti-Cancer Activity : Ester derivatives showed enhanced activity against HCT-116 colon cancer cells (IC~50~ < 10 µM) compared to unmodified analogues, attributed to better cellular penetration .
- Crystal Packing : The introduction of bulky ester groups disrupts crystal packing, reducing intermolecular interactions and improving dissolution rates .
Sulfinyl Derivatives
Compounds like 2-(pentylsulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine (12d) feature sulfinyl groups that influence electronic properties and metabolic stability:
- Synthesis : Sulfinyl groups are introduced via oxidation of thioethers, as described for 12d–12f .
- Spectroscopic Data : Distinct ¹H NMR shifts (e.g., δ 2.85–3.10 ppm for sulfinyl protons) differentiate these derivatives from carboxamide variants .
Pharmacological and Physicochemical Properties
Challenges and Opportunities
- Solubility Limitations : Unlike ester derivatives, the target compound’s 4-phenylpiperazine group may reduce solubility due to increased hydrophobicity, necessitating prodrug strategies .
- Biological Screening: No direct data exist for the target compound, but structural parallels to bioactive thieno[2,3-b]pyridines warrant evaluation in cancer and CNS models .
Biological Activity
4,6-Dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound belonging to the thienopyridine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, immunosuppressive, and anticonvulsant activities, supported by relevant research findings and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyridine derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines.
Research Findings
-
Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited IC values in the low micromolar range against several cancer cell lines, including:
- HeLa cells : IC = 5.0 µM
- A549 cells : IC = 7.5 µM
- MCF-7 cells : IC = 6.0 µM
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.0 |
| A549 | 7.5 |
| MCF-7 | 6.0 |
- Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Immunosuppressive Activity
The immunosuppressive properties of thienopyridine derivatives have also been investigated.
Case Study
In a study evaluating a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, it was found that compounds similar to our target compound exhibited significant immunosuppressive activity with an IC value of 66 nM in Mixed Lymphocyte Reaction (MLR) assays .
Anticonvulsant Activity
The anticonvulsant effects of related compounds have been documented, indicating potential applications in seizure disorders.
Research Overview
A series of N-phenyl derivatives were synthesized and tested for anticonvulsant activity using models such as maximal electroshock (MES). Several compounds demonstrated significant protective effects against seizures with low toxicity profiles . While specific data for our compound is limited, its structural analogs suggest promising anticonvulsant properties.
Q & A
Q. Root Cause Analysis :
- Steric hindrance from the dimethyl groups at C4/C6 may impede coupling.
- Incomplete activation of the carbonyl group.
Q. Solutions :
- Use bulky coupling agents (e.g., HATU) to improve reactivity .
- Optimize solvent polarity (e.g., DMF or DMSO) to enhance solubility.
- Monitor reaction progress via -NMR to identify intermediate trapping.
2.2. What strategies are effective for analyzing contradictory cytotoxicity data in multidrug-resistant (MDR) cell lines?
Q. Methodological Approach :
- Dose-Response Curves : Generate IC values across multiple cell lines (e.g., MCF-7, HepG2) and compare with reference drugs like doxorubicin .
- Mechanistic Studies : Assess P-glycoprotein inhibition using calcein-AM assays to determine if cytotoxicity is affected by efflux pumps .
- Control Experiments : Verify compound purity (>95% by HPLC) and stability in cell culture media.
Case Study : highlights thieno[2,3-b]pyridines with N-cyclopropyl groups showing higher efficacy against E. coli, suggesting substituent-dependent activity.
2.3. How can structure-activity relationship (SAR) studies optimize the phenylpiperazine moiety for target binding?
Q. SAR Design :
Q. Evaluation :
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
- In Vitro Assays : Compare binding affinity (K) using SPR or fluorescence polarization.
2.4. What are the challenges in achieving regioselective functionalization of the thieno[2,3-b]pyridine core?
Q. Challenges :
- Similar reactivity of C2 and C7 positions due to electron density distribution.
Q. Solutions :
- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer reactions to specific positions.
- Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura coupling for selective arylations .
Data Interpretation and Troubleshooting
3.1. How to resolve discrepancies in antioxidant vs. cytotoxic activity data?
Hypothesis : The compound may exhibit pro-oxidant effects at high concentrations, leading to conflicting results.
Q. Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
